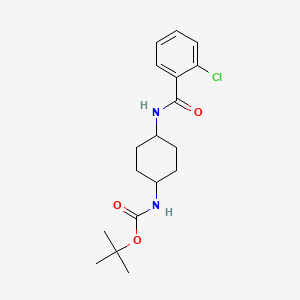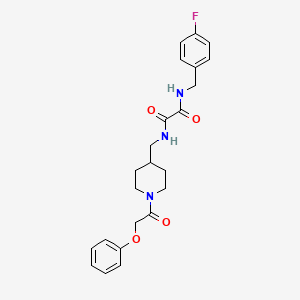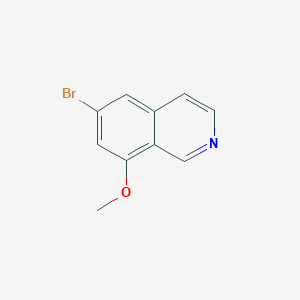![molecular formula C15H19N3O B2355566 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide CAS No. 954074-31-8](/img/structure/B2355566.png)
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide, also known as JNJ-1661010, is a small molecule inhibitor of the dopamine D2 receptor. It has been found to be effective in treating a range of psychiatric disorders, including schizophrenia and depression.
Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing of Fluoride Anions
A study explored the synthesis and properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, with one compound exhibiting remarkable color change in response to fluoride ions, demonstrating its potential as a fluoride anion sensor. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting a similar application could be envisioned for 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide in the development of colorimetric sensors for fluoride or other anions (Younes et al., 2020).
Chromogenic Detection of Cyanide
Research into chromogenic oxazines for cyanide detection has unveiled heterocyclic compounds that undergo structural transformations in the presence of cyanide, leading to visible absorption band changes. This mechanism could provide insight into designing cyanide sensors utilizing the structural framework of this compound, leveraging its potential reactivity towards cyanide for rapid and sensitive detection (Tomasulo et al., 2006).
Histone Deacetylase Inhibition for Cancer Therapy
A benzamide derivative containing a cyanopyridyl moiety has been identified as a potent histone deacetylase (HDAC) inhibitor, crucial for cancer therapy. Substituting the cyano group and exploring solubility-enhancing groups have optimized its inhibitory activity. This indicates the potential of structurally related compounds, such as this compound, in the development of new HDAC inhibitors with improved efficacy and selectivity for cancer treatment (Andrews et al., 2008).
Melanoma Cytotoxicity and Drug Delivery
Studies on radioiodinated N-(2-(diethylamino)ethyl)benzamides highlight their selectivity for melanotic melanoma, suggesting a potential pathway for targeted drug delivery. This research implies that derivatives like this compound could be explored for their affinity to melanoma cells, potentially offering a novel approach to delivering cytotoxic agents specifically to melanoma cells, thereby improving therapeutic outcomes (Wolf et al., 2004).
Antibacterial Applications
The synthesis and characterization of novel compounds with benzamide moieties have demonstrated significant antibacterial activity. Given the structural similarity, this compound could potentially possess antibacterial properties, warranting further investigation into its effectiveness against various bacterial strains. This opens up the possibility of developing new antibacterial agents based on this compound, addressing the growing need for novel antimicrobials in the fight against drug-resistant bacteria (Adam et al., 2016).
Wirkmechanismus
Target of Action
A structurally similar compound has been identified as a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor c2 inverse agonist .
Mode of Action
It belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids and derivatives . These compounds contain an alpha amino acid (or a derivative thereof) which bears a carbamoyl group at its terminal nitrogen atom .
Result of Action
While the specific molecular and cellular effects of 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide are not clearly stated in the search results, a compound with a similar structure was found to be more efficient than sodium metamizole (by 9.85 times) at the later stage of the modeled acute pain syndrome .
Eigenschaften
IUPAC Name |
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-8-6-13(7-9-18)11-17-15(19)14-4-2-12(10-16)3-5-14/h2-5,13H,6-9,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZNGUVUCZUMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)
![Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2355487.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)
![(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate](/img/structure/B2355493.png)
![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
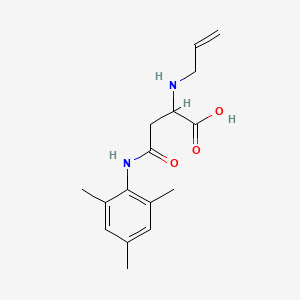
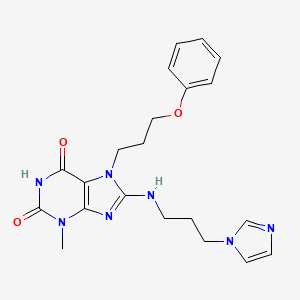
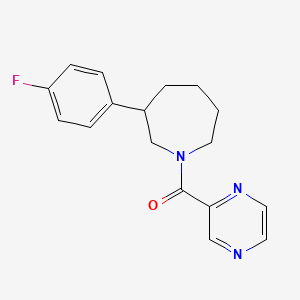
![2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2355500.png)

